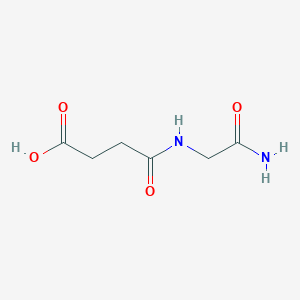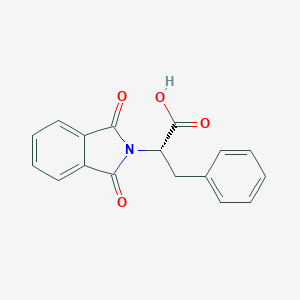
N-Phthaloyl-L-phenylalanine
概要
説明
N-Phthaloyl-L-phenylalanine is a chemical compound with the empirical formula C17H13NO4 . It has a molecular weight of 295.29 . It is used as a pharmaceutical intermediate and in peptide synthesis .
Synthesis Analysis
N-Phthaloyl-L-phenylalanine can be synthesized by the reaction of phthalic anhydride and glycine in the presence of triethylamine in toluene under reflux . Other L-amino acids such as arginine, glutamine, leucine, and tryptophan methyl ester can be prepared and coupled with N-Phthaloyl-L-phenylalanine using coupling agents (EDC and HOBt) .Molecular Structure Analysis
The molecular structure of N-Phthaloyl-L-phenylalanine is represented by the SMILES stringOC(=O)C@HN2C(=O)c3ccccc3C2=O . Chemical Reactions Analysis
N-Phthaloyl-L-phenylalanine can be chemically modified by introducing different amounts of N-phthaloyl-L-phenylalanine. This modification is carried out by the reaction of PVA hydroxyl groups with (2S)-3-phenyl-2-phthalimidylpropanoyl chloride using N,N-dimethyl acetamide/lithium chloride as a reaction media .Physical And Chemical Properties Analysis
N-Phthaloyl-L-phenylalanine is a white crystal with a melting point of 181-185 °C . It is stored at a temperature of 2-8°C .科学的研究の応用
Improving L-Phenylalanine Production in E. coli : This study developed an in vitro system to investigate phenylalanine biosynthesis in E. coli. It identified key enzymes in the shikimate pathway that affect phenylalanine production, offering insights for enhancing yield in biotechnological applications (Ding et al., 2016).
Synthesis of HIV Proteinase Inhibitor Ro 31-8959 : This paper discusses the large-scale synthesis of Ro 31-8959, an HIV proteinase inhibitor, employing N-phthaloyl-L-phenylalaninyl chloride as a starting material. It highlights the compound's role in synthesizing medically relevant substances (Parkes et al., 1994).
Metabolic Engineering for L-Phenylalanine Synthesis : The paper explores how metabolic engineering and protein evolution can increase the yield of L-phenylalanine from glucose in Escherichia coli, underscoring the biotechnological potential of this pathway (Báez-Viveros et al., 2004).
Engineering E. coli for Enhanced L-Phenylalanine Production : This study involved system-level engineering to increase L-phenylalanine biosynthesis in Escherichia coli, further demonstrating its importance in biotechnological production (Liu et al., 2018).
Stereocontrolled Synthesis of Hydroxyphenylalanine : This research provides methods for the stereocontrolled synthesis of hydroxyphenylalanine, a process in which N-phthaloyl-L-phenylalanine derivatives play a crucial role (Easton, 1994).
Electrochemical Sensors for Phenylalanine : This review discusses the design and performance of electrochemical sensors for phenylalanine detection, highlighting the significance of this amino acid in medical diagnostics (Dinu & Apetrei, 2020).
Biosynthesis and Metabolic Fate of Phenylalanine in Conifers : This paper reviews the biosynthesis and utilization of phenylalanine in conifer trees, emphasizing its role in plant metabolism and wood formation (Pascual et al., 2016).
Crystal Structure of N-Phthaloyl-L-phenylalanie : The study focuses on the synthesis and characterization of the crystal structure of N-Phthaloyl-L-phenylalanie, contributing to the understanding of its chemical properties (Sun Xiao-ri, 2007).
Safety And Hazards
将来の方向性
N-Phthaloyl-L-phenylalanine and its derivatives have shown potential in the treatment of epilepsy . The phenylalanine methyl ester derivative of N-Phthaloyl-L-phenylalanine had antiepileptic effects even more potent than thalidomide . Increasing lipophilicity and facilitating compounds delivery through L-amino acid carriers to the brain appear to be responsible for the remarkable activity of these compounds .
特性
IUPAC Name |
(2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c19-15-12-8-4-5-9-13(12)16(20)18(15)14(17(21)22)10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,21,22)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYRSTHMTWUHGE-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70319030 | |
| Record name | N-Phthaloyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70319030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phthaloyl-L-phenylalanine | |
CAS RN |
5123-55-7 | |
| Record name | N-Phthaloyl-(S)-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5123-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 338600 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005123557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Phthaloyl-L-phenylalanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338600 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Phthaloyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70319030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

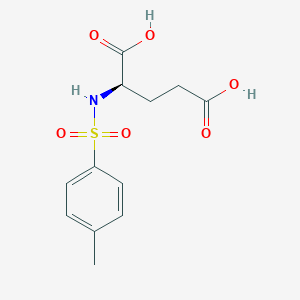
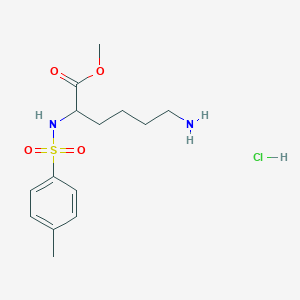
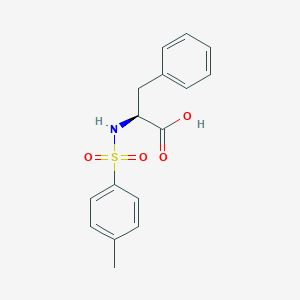
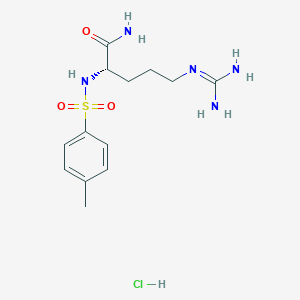
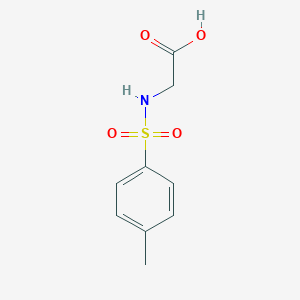
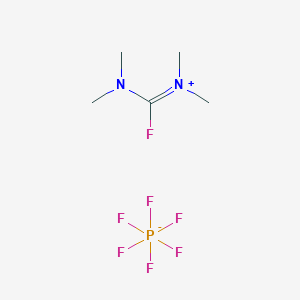

![(S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid](/img/structure/B554648.png)
![4-[[(2S)-1-Methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B554649.png)
